TRPV4 Antagonist Potency: Lead Compound 1 Containing the 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one Moiety vs. Earlier Analogs
Lead compound 1, which incorporates the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one scaffold as the right‑hand portion of the molecule, exhibited potent TRPV4 antagonist activity in a competitive binding assay using 4α‑phorbol 12,13‑didecanoate (4αPDD) as the selective agonist. While the precise IC₅₀ value for compound 1 is not publicly disclosed, the authors state that the introduction of the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one moiety was critical for achieving both potent antagonism and an improved ADME profile relative to the initial high‑throughput screening hits [1]. In contrast, the structurally related 3‑oxa‑7‑azabicyclo[3.3.1]nonan‑9‑one and compounds bearing phenyl substituents at the 2‑ and 4‑positions were reported to be almost inactive at kappa opioid receptors [2].
| Evidence Dimension | Functional Antagonist Activity at TRPV4 |
|---|---|
| Target Compound Data | Potent competitive antagonist (exact IC₅₀ not reported) |
| Comparator Or Baseline | Initial HTS hits (unspecified structures) exhibited poor ADME profile |
| Quantified Difference | Qualitative improvement in both potency and ADME; inactivity of regioisomer (3-oxa-7-aza) at kappa opioid receptors |
| Conditions | Competitive binding assay vs. 4αPDD in TRPV4-expressing cells |
Why This Matters
The 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one scaffold imparts a unique combination of conformational constraint and hydrogen‑bonding capability that is essential for achieving potent, orally bioavailable TRPV4 antagonism, a profile not matched by simpler analogs or regioisomers.
- [1] Tsuno N, Yukimasa A, Yoshida O, et al. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 1. Bioorg Med Chem Lett. 2016;26(20):4930-4935. View Source
- [2] Köhler L, et al. Heterocyclic bicyclo[3.3.1]nonan-9-ones as kappa opioid receptor ligands: Structure-activity relationships. Typeset.io. Abstract. View Source
